1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propynyl-, hydrochloride 1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propynyl-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 37483-80-0
VCID: VC18408893
InChI: InChI=1S/C14H16ClNO.ClH/c1-3-8-16(2)13-5-4-9-17-14-10-11(15)6-7-12(13)14;/h1,6-7,10,13H,4-5,8-9H2,2H3;1H
SMILES:
Molecular Formula: C14H17Cl2NO
Molecular Weight: 286.2 g/mol

1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propynyl-, hydrochloride

CAS No.: 37483-80-0

Cat. No.: VC18408893

Molecular Formula: C14H17Cl2NO

Molecular Weight: 286.2 g/mol

* For research use only. Not for human or veterinary use.

1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propynyl-, hydrochloride - 37483-80-0

Specification

CAS No. 37483-80-0
Molecular Formula C14H17Cl2NO
Molecular Weight 286.2 g/mol
IUPAC Name (8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-methyl-prop-2-ynylazanium;chloride
Standard InChI InChI=1S/C14H16ClNO.ClH/c1-3-8-16(2)13-5-4-9-17-14-10-11(15)6-7-12(13)14;/h1,6-7,10,13H,4-5,8-9H2,2H3;1H
Standard InChI Key JNWQABFLROTXCL-UHFFFAOYSA-N
Canonical SMILES C[NH+](CC#C)C1CCCOC2=C1C=CC(=C2)Cl.[Cl-]

Introduction

Chemical Structure and Nomenclature

The IUPAC name 8-chloro-N-methyl-N-prop-2-ynyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride systematically describes its structure:

  • A benzoxepin core (a seven-membered oxygen-containing heterocycle fused to a benzene ring).

  • 2,3,4,5-Tetrahydro reduction of the oxepin ring, yielding a partially saturated system.

  • 8-Chloro substitution on the benzene ring.

  • N-methyl and N-propynyl groups attached to the amine at position 5.

  • A hydrochloride counterion for solubility and stability .

The SMILES notation (CN(CC#C)C1CCCOC2=C1C=CC(=C2)Cl) and InChI key (ZQWCYPIZJFMIAP-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .

Synthesis and Manufacturing

The synthesis of this compound aligns with methodologies developed for analogous benzoxepines. Key steps include:

Diastereoselective Reduction

The patent US4831167A outlines a two-stage reduction process for synthesizing tetrahydro-benzoxepin amines:

  • Hydrogenation of the 3,4-double bond in 3-amino-1-benzoxepin-5(2H)-ones using Raney nickel or sodium cyanoborohydride in weakly acidic conditions.

  • Reduction of the 5-keto group to a hydroxyl group via hydride agents (e.g., sodium borohydride).

For the target compound, the propynyl group is introduced during functionalization of the amine. Reaction conditions critical for diastereoselectivity include:

  • Hydrogen pressure: 40–60 bar .

  • Catalyst load: 2–5 g of platinum per mole of substrate .

  • Temperature: 40–60°C .

This process achieves >90% cis-diastereomer purity, minimizing the need for costly chromatographic separations .

Physicochemical Properties

PropertyValue
Molecular FormulaC14H17Cl2NO\text{C}_{14}\text{H}_{17}\text{Cl}_2\text{NO}
Molecular Weight286.2 g/mol
CAS Number37483-80-0
SolubilityLikely polar aprotic solvents (DMF, DMSO)
StabilityHydrochloride salt enhances stability

The hydrochloride salt improves aqueous solubility, a common strategy for amine-containing pharmaceuticals.

Pharmacological and Toxicological Profile

While direct studies on this compound are sparse, benzoxepines are explored for:

  • Central nervous system (CNS) modulation: Structural analogs interact with serotonin and dopamine receptors.

  • Anticancer activity: Planar heterocycles may intercalate DNA or inhibit kinases.

Acute Toxicity

A related compound, 1-benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propenyl-, hydrochloride (CAS No. 37761), exhibits an LD50_{50} of 90 mg/kg (intravenous, mice). Propynyl substitution may alter toxicity due to increased metabolic stability compared to propenyl analogs .

Analytical Characterization

Predicted Collision Cross-Sections (CCS)

Adductm/zCCS (Ų)
[M+H]+^+250.09932155.4
[M+Na]+^+272.08126166.4
[M-H]^-248.08476152.3

These CCS values, predicted via machine learning models, aid in mass spectrometry-based identification .

Applications and Future Directions

  • Drug Discovery: The benzoxepine scaffold’s rigidity and hydrogen-bonding capacity make it a candidate for CNS-targeted therapies.

  • Chemical Biology: Propynyl groups enable click chemistry modifications for proteomic studies.

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